METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE is a quinoline derivative featuring:
- A methyl ester at position 2 of the quinoline core.
- A fluorine atom at position 6, which enhances electronic effects and metabolic stability.
- A substituted methoxy group at position 4, comprising a carbamoyl linkage to a 3,5-dimethoxyphenyl moiety. This substituent introduces hydrogen-bonding capacity and aromatic bulk.
Its design aligns with trends in antimicrobial and anticancer drug development, where quinoline derivatives are prominent .
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6/c1-27-14-7-13(8-15(9-14)28-2)23-20(25)11-30-19-10-18(21(26)29-3)24-17-5-4-12(22)6-16(17)19/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIPLPELNPVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of METHYL 4-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with three analogs:
Key Observations:
Core Structure Differences: The quinoline core in the target and Analog 1 enables π-π stacking interactions, critical for binding to biological targets. In contrast, Analog 2’s diazine core (with two nitrogens) and Analog 3’s oxazinoquinoline (fused oxazine-quinoline) alter electronic properties and metabolic pathways .
Substituent Effects: Fluoro (target) vs. Carbamoyl-Dimethoxyphenyl (target) vs. Trifluoromethyl (Analog 1): The carbamoyl group introduces hydrogen-bond donor/acceptor capacity, while trifluoromethyl increases lipophilicity and oxidative stability . Thioxo (Analog 2): The sulfur atom in Analog 2 may enhance metabolic stability via reduced cytochrome P450 interactions compared to the target’s methoxy group .
Stability Under Electron Impact: Analog 3’s 1,4-oxazinoquinolines exhibit higher stability under electron impact than 1,3-oxazinoquinolines, with fragmentation initiating via CO elimination (vs. CO2 in 1,3 derivatives). The target’s carbamoyl-methoxy group may similarly stabilize the molecular ion peak, though specific data is lacking .
Biological Activity
Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1358411-84-3
- Molecular Formula : C21H19FN2O6
- Molecular Weight : 414.39 g/mol
The compound features a quinoline scaffold with various functional groups that enhance its biological activity. The presence of fluorine and methoxy groups is significant for its interaction with biological targets.
Structural Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ciprofloxacin | Contains a piperazine ring; broad-spectrum antibiotic | Effective against Gram-negative bacteria |
| Levofloxacin | S-enantiomer of ofloxacin; improved potency | Used in respiratory infections |
| Norfloxacin | Lacks fluorine at position 6; less potent | Primarily used for urinary tract infections |
This compound stands out due to its unique combination of structural features that may enhance its lipophilicity and cellular uptake compared to traditional fluoroquinolones .
Antibacterial Properties
Research indicates that compounds with a quinoline structure exhibit broad-spectrum antibacterial properties. The fluorine atom in this compound enhances its binding affinity to bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. Specifically, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic candidate for treating bacterial infections .
Anticancer Activity
The compound's anticancer potential has been explored through various studies. For instance, derivatives of quinoline have been reported to inhibit cancer cell growth by targeting specific molecular pathways. One study highlighted that similar compounds inhibited the interaction between phospho-p68 helicase and β-catenin, which is crucial in cancer progression .
The structure-activity relationship (SAR) of quinoline derivatives suggests that modifications can lead to enhanced anticancer efficacy. This compound may exert its effects by inducing apoptosis in cancer cells or inhibiting tumor growth through multiple mechanisms .
The mechanism of action for this compound includes:
- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are essential for DNA replication in bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways.
- Influence on Cell Signaling Pathways : The dimethoxyphenyl group may modulate various signaling pathways involved in inflammation and cancer progression .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against common pathogens. The results indicated:
- Minimum Inhibitory Concentration (MIC) : Values ranged from 0.5 to 8 µg/mL against different bacterial strains.
- Selectivity Index (SI) : High SI values were observed, indicating low cytotoxicity alongside effective antibacterial action.
Study on Anticancer Activity
In another study focusing on anticancer properties, this compound was tested on human cancer cell lines. Key findings included:
- IC50 Values : The compound exhibited IC50 values ranging from 1 to 10 µM across various cancer cell lines.
- Mechanistic Insights : It was found to disrupt the cell cycle and promote apoptosis through activation of caspases.
Q & A
Q. What are the key synthetic pathways for methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate?
- Methodological Answer : Synthesis typically involves: (i) Quinoline core formation : Friedländer or Gould-Jacobs cyclization to construct the 6-fluoroquinoline scaffold. (ii) Esterification : Methyl ester introduction at position 2 via reaction with methyl iodide in acetone under reflux, using potassium carbonate as a base . (iii) Carbamoyl coupling : Activation of the methoxy-linked carboxylic acid (or its chloride) for coupling with 3,5-dimethoxyaniline, using reagents like EDCI/HOBt or DCC in anhydrous DMF . (iv) Fluorine incorporation : Electrophilic fluorination at position 6 using Selectfluor® or DAST, optimized for regioselectivity .
Q. How do the functional groups influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- 6-Fluoro : Enhances electron-withdrawing effects, improving metabolic stability and influencing π-π stacking in target binding .
- 2-Carboxylate : Increases solubility and serves as a hydrogen bond acceptor; methyl ester protects the carboxylate during synthesis .
- 3,5-Dimethoxyphenyl carbamoyl : The methoxy groups enhance lipophilicity and may participate in hydrophobic interactions, while the carbamoyl group enables hydrogen bonding with biological targets .
- Methoxy bridge : Modulates steric hindrance and conformational flexibility during ligand-receptor interactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify fluorine coupling patterns and confirm substitution positions. -NMR verifies ester and carbamoyl carbonyl signals .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the fluorinated quinoline core .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents (e.g., fluorine’s impact on planarity) .
- IR Spectroscopy : Confirms carbonyl stretches (ester: ~1700 cm, carbamoyl: ~1650 cm) .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO), elucidating charge distribution and nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding modes, focusing on fluorine’s role in halogen bonding .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in physiological conditions (e.g., water, lipid membranes) .
Q. What strategies optimize the coupling of the 3,5-dimethoxyphenyl carbamoyl group to the quinoline core?
- Methodological Answer :
- Activation of Carboxylic Acid : Convert the methoxy-linked carboxylic acid to an acyl chloride (SOCl) or active ester (NHS/EDCI) for efficient coupling .
- Solvent Optimization : Use anhydrous DMF or THF to minimize hydrolysis; add molecular sieves to scavenge moisture .
- Catalysis : Employ DMAP to accelerate carbamoyl bond formation, reducing side reactions .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to detect intermediates .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine -NMR with X-ray crystallography to confirm fluorine positioning if -NMR splitting patterns are ambiguous .
- Isotopic Labeling : Synthesize -labeled derivatives to trace carbonyl carbons in complex spectra .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to verify functional groups .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions, analyzing degradation products via HPLC-MS .
- pH-Solubility Profiling : Measure solubility in buffers (pH 1.2–7.4) to identify formulation challenges .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition thresholds (e.g., melting point, glass transition) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use validated protocols (e.g., ATPase assays for P-gp inhibition) to minimize variability .
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with ethoxy) to isolate contributions to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
